molecular formula C12H10F6O B6358667 3',5'-Bis(trifluoromethyl)butyrophenone CAS No. 645386-71-6

3',5'-Bis(trifluoromethyl)butyrophenone

Cat. No.: B6358667
CAS No.: 645386-71-6
M. Wt: 284.20 g/mol
InChI Key: MJKRNVPNLSZMQY-UHFFFAOYSA-N
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Description

3’,5’-Bis(trifluoromethyl)butyrophenone is a chemical compound with the molecular formula C12H10F6O It is known for its unique structure, which includes two trifluoromethyl groups attached to a butyrophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Bis(trifluoromethyl)butyrophenone typically involves the introduction of trifluoromethyl groups into a butyrophenone structure. One common method is the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with appropriate reagents to form the desired butyrophenone derivative. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like hydrochloric acid and nitric acid .

Industrial Production Methods

Industrial production of 3’,5’-Bis(trifluoromethyl)butyrophenone may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Bis(trifluoromethyl)butyrophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to alcohols or other reduced forms.

    Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted alcohols, carboxylic acids, and other functionalized derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3’,5’-Bis(trifluoromethyl)butyrophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3’,5’-Bis(trifluoromethyl)butyrophenone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’,5’-Bis(trifluoromethyl)butyrophenone is unique due to its butyrophenone backbone combined with two trifluoromethyl groups. This structure imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F6O/c1-2-3-10(19)7-4-8(11(13,14)15)6-9(5-7)12(16,17)18/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKRNVPNLSZMQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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